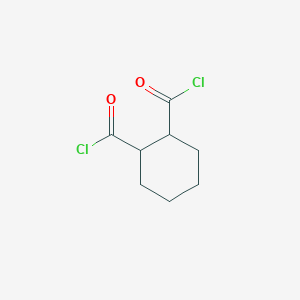

Cyclohexane-1,2-dicarbonyl dichloride

Description

Properties

IUPAC Name |

cyclohexane-1,2-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZFIPRBWVEQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500563 | |

| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34684-19-0 | |

| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-cyclohexanedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Cyclohexane-1,2-dicarbonyl dichloride: Synthesis, Properties, and Applications

Introduction

cis-Cyclohexane-1,2-dicarbonyl dichloride is a bifunctional acyl chloride that holds significant potential as a monomer and cross-linking agent in polymer chemistry and as a versatile building block in organic synthesis. The cis-stereochemistry of the two acyl chloride groups, constrained by the cyclohexane backbone, imparts unique conformational properties that can influence the architecture and properties of resulting materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for researchers in drug development and materials science. While specific experimental data for this compound is not widely published, this guide consolidates information on its precursors and analogous compounds to provide a robust working knowledge.

Synthesis of cis-Cyclohexane-1,2-dicarbonyl dichloride

The most direct and widely employed method for the synthesis of cis-cyclohexane-1,2-dicarbonyl dichloride is the chlorination of its corresponding dicarboxylic acid using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂). The synthesis pathway, therefore, begins with the preparation of cis-cyclohexane-1,2-dicarboxylic acid.

Step 1: Synthesis of the Precursor, cis-Cyclohexane-1,2-dicarboxylic Anhydride

A common starting point for obtaining the cis-dicarboxylic acid is through the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by catalytic hydrogenation.

A representative experimental procedure for the hydrogenation is as follows:

-

In a suitable hydrogenation vessel, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in a solvent such as ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield cis-cyclohexane-1,2-dicarboxylic anhydride.

Step 2: Hydrolysis to cis-Cyclohexane-1,2-dicarboxylic Acid

The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid:

-

To the cis-cyclohexane-1,2-dicarboxylic anhydride, add a stoichiometric amount of water.

-

Gently heat the mixture with stirring until a homogenous solution is formed.

-

Allow the solution to cool, which should induce crystallization of the cis-cyclohexane-1,2-dicarboxylic acid.

-

Collect the crystals by filtration and dry them thoroughly.

Step 3: Conversion to cis-Cyclohexane-1,2-dicarbonyl dichloride

The final step is the conversion of the dicarboxylic acid to the diacyl chloride using thionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of dicarboxylic acid to diacyl chloride conversion.

Representative Experimental Protocol:

Disclaimer: This is a representative procedure based on general methods for the conversion of carboxylic acids to acyl chlorides. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place dried cis-cyclohexane-1,2-dicarboxylic acid.

-

Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (approximately 2.5-3.0 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-4 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude cis-cyclohexane-1,2-dicarbonyl dichloride can be purified by fractional distillation under high vacuum to yield the final product.

Caption: General experimental workflow for the synthesis.

Physicochemical and Spectroscopic Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₈H₁₀Cl₂O₂ |

| Molecular Weight | 209.07 g/mol [1] |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than related monochlorides, likely >200 °C at atmospheric pressure. Distillation under vacuum is necessary. |

| Solubility | Insoluble in water (reacts); soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Complex multiplets for the cyclohexane ring protons. The protons alpha to the carbonyl groups are expected to be the most downfield. |

| ¹³C NMR | A signal for the carbonyl carbon is expected in the range of 170-180 ppm. Due to the cis-symmetry, fewer signals for the cyclohexane carbons would be expected compared to an asymmetric analogue. |

| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride is expected around 1780-1815 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Reactivity and Applications

The high reactivity of the two acyl chloride functional groups makes cis-cyclohexane-1,2-dicarbonyl dichloride a valuable monomer for step-growth polymerization.

Polymer Synthesis

-

Polyamides: Reaction with diamines leads to the formation of polyamides. The cis-conformation of the cyclohexane ring will influence the chain packing and morphology of the resulting polymer, potentially leading to materials with unique thermal and mechanical properties.

-

Polyesters: Reaction with diols yields polyesters. The use of this monomer can impart rigidity and potentially improve the thermal stability of the resulting polyester. Copolyesters containing cyclohexane dicarboxylic units have been prepared to modify the crystallinity and thermal transitions of other polyesters.[2]

The general scheme for these polymerizations involves the reaction of the diacyl chloride with a suitable diamine or diol, often in an inert solvent and in the presence of an acid scavenger (like a tertiary amine) to neutralize the HCl byproduct.

Organic Synthesis

Beyond polymerization, cis-cyclohexane-1,2-dicarbonyl dichloride can be used to synthesize a variety of molecules with a cis-1,2-disubstituted cyclohexane core. For example, reaction with alcohols or amines can produce the corresponding diesters or diamides, which may have applications as plasticizers, ligands, or pharmaceutical intermediates. The synthesis of bisamides from cyclohexane-1,2-dicarboxylic acid has been explored for their gelling abilities.[3]

Safety and Handling

Acyl chlorides are corrosive and react violently with water, alcohols, and other protic solvents.[4] It is imperative to handle cis-cyclohexane-1,2-dicarbonyl dichloride with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from sources of moisture.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as water, alcohols, and bases.

-

Spills: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it according to local regulations.

Conclusion

cis-Cyclohexane-1,2-dicarbonyl dichloride is a reactive monomer with significant potential for the synthesis of novel polymers and fine chemicals. Its synthesis from readily available starting materials via the corresponding dicarboxylic acid is straightforward. While detailed experimental data for the final compound is sparse in the public domain, its properties and reactivity can be reliably inferred from the chemistry of acyl chlorides and related cyclohexane derivatives. As the demand for advanced materials with tailored properties continues to grow, monomers like cis-cyclohexane-1,2-dicarbonyl dichloride offer a valuable tool for polymer chemists and organic synthesists.

References

-

Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020, April 16). Retrieved from [Link]

-

Organic Syntheses Procedure. docosanedioic acid. [Link]

-

Organic Syntheses Procedure. Cyclohexane, 1,2-dichloro-, cis-. [Link]

-

González-Campo, A., et al. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Molecules, 24(2), 339. [Link]

-

Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? [Link]

-

Soccio, M., et al. (2011). Poly(1,4‐cyclohexylenedimethylene‐1, 4‐cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis–trans isomerization. Journal of Chemical Technology & Biotechnology, 86(10), 1333-1341. [Link]

-

PubChem. (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. [Link]

-

PubChem. cis-1,2-Dichlorocyclohexane. [Link]

-

ResearchGate. Synthesis and characterization of tough colorless poly(amide‐imide)s containing cyclohexanedicarbonyl chloride with different trans:cis ratios. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ResearchGate. New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. [Link]

-

YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

-

SpectraBase. cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

PubMed Central (PMC). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. [Link]

-

Polymer Chemistry (RSC Publishing). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. [Link]

-

ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]

-

PubChem. Cyclohexanecarbonyl chloride, 2-methyl-, cis-. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

NC State University Libraries. 11.13 Polyamides and Polyesters: Step-Growth Polymers. [Link]

-

ResearchGate. Oligoesters and polyesters produced by the curing of sunflower oil epoxidized biodiesel with cis-cyclohexane dicarboxylic anhydride: Synthesis and characterization. [Link]

-

Filo. Question: Draw the product of the reaction shown. [Link]

-

PubMed Central (PMC). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. [Link]

Sources

Stereoisomeric Effects of Cyclohexane-1,2-dicarbonyl Dichloride in Polymerization: A Technical Guide

Abstract

The stereochemistry of monomers is a critical, yet often nuanced, parameter in the design and synthesis of high-performance polymers. This technical guide provides an in-depth exploration of the profound influence of the cis and trans stereoisomers of cyclohexane-1,2-dicarbonyl dichloride on polymerization processes and the resultant polyamide properties. By examining the fundamental principles of conformational analysis and reaction kinetics, this document elucidates the causal relationships between monomer geometry and polymer architecture, thermal stability, and mechanical performance. Detailed experimental protocols for interfacial and solution polymerization, along with comprehensive characterization methodologies, are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to harness stereochemical control in materials science.

Introduction: The Significance of Stereochemistry in Polymer Science

In the realm of polymer chemistry, the precise three-dimensional arrangement of atoms within a monomer unit can have a cascading effect on the macroscopic properties of the final material.[1] This principle is particularly evident in polymers derived from cyclic monomers, where the fixed spatial orientation of reactive groups dictates the conformation and packing efficiency of the polymer chains. This compound, with its cis and trans stereoisomers, serves as an exemplary model for understanding these structure-property relationships. The distinct spatial positioning of the two carbonyl chloride functional groups in these isomers leads to significant variations in polymerization kinetics and the architecture of the resulting polyamides, thereby influencing their thermal and mechanical characteristics. This guide will delve into the theoretical underpinnings and practical applications of these stereoisomeric effects.

Conformational Analysis of cis- and trans-Cyclohexane-1,2-dicarbonyl Dichloride

The divergent behavior of the cis and trans isomers in polymerization originates from their inherent conformational differences. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.

-

trans-1,2-disubstituted cyclohexanes : In the most stable chair conformation of the trans isomer, both substituents can occupy equatorial positions (di-equatorial). This arrangement minimizes steric hindrance and results in a more linear and extended molecular geometry. There is also a much less stable di-axial conformation.

-

cis-1,2-disubstituted cyclohexanes : The cis isomer is conformationally constrained to have one substituent in an axial position and the other in an equatorial position (axial-equatorial) in its chair form. This creates a distinct "kink" in the molecule's geometry and introduces greater steric hindrance around the axial substituent.

These conformational distinctions are not merely static; they profoundly impact the accessibility of the reactive carbonyl chloride groups during polymerization.

Caption: Conformational equilibria of cis and trans isomers.

Influence of Stereoisomerism on Polymerization

The choice between the cis and trans isomer of this compound as a monomer directly influences the polymerization process and the resulting polymer's primary structure. This is most evident in step-growth polymerization methods like interfacial and solution polymerization.

Mechanistic Implications and Reaction Kinetics

The rate of polymerization is expected to differ between the two isomers due to steric effects. In interfacial polymerization, where the reaction between the diacid chloride (in an organic phase) and a diamine (in an aqueous phase) is rapid and occurs at the interface, the accessibility of the electrophilic carbonyl carbons is paramount.

-

For the trans-isomer , the di-equatorial conformation presents both reactive sites in a sterically unhindered manner, allowing for facile approach by the nucleophilic diamine. This is anticipated to lead to a higher reaction rate.

-

For the cis-isomer , the axial carbonyl chloride group is more sterically hindered by the cyclohexane ring itself. This can slow down the rate of nucleophilic attack compared to the more accessible equatorial group, potentially leading to a lower overall polymerization rate. Studies on similar systems, such as those involving 1,4-cyclohexanediamine, have shown that the cyclohexane ring introduces significant steric hindrance, which slows the reaction with trimesoyl chloride compared to linear diamines.[1][2]

Caption: Hypothesized effect of stereoisomerism on reactivity.

Impact on Polymer Architecture

The geometry of the monomer is directly translated into the conformation of the polymer backbone.

-

Polymers from the trans-isomer are expected to have a more linear and regular chain structure. This linearity allows for more efficient chain packing and the formation of ordered, crystalline domains through intermolecular hydrogen bonding between the amide linkages.

-

Polymers from the cis-isomer will inherently possess a kinked and less regular backbone. This irregularity disrupts chain packing, leading to a more amorphous polymer with a lower degree of crystallinity.

Experimental Section: Synthesis and Protocols

To preserve the stereochemistry of the monomers, low-temperature polymerization methods are recommended. High-temperature melt polycondensation can lead to isomerization, particularly of the cis to the more thermodynamically stable trans form.[3][4] The use of diacid chlorides at lower temperatures is an effective way to maintain stereochemical integrity.

Interfacial Polymerization Protocol

This method is ideal for demonstrating the formation of polyamides from the two isomers.

Materials:

-

cis- or trans-Cyclohexane-1,2-dicarbonyl dichloride

-

Hexamethylenediamine (or another suitable aliphatic diamine)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration would be 0.4 M hexamethylenediamine and 0.4 M NaOH.

-

Organic Phase Preparation: Prepare an organic solution of either cis- or trans-cyclohexane-1,2-dicarbonyl dichloride in dichloromethane. A typical concentration would be 0.2 M.

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface. The polyamide film will form instantly at the liquid-liquid interface.

-

Polymer Isolation: Using forceps, gently grasp the polymer film at the center of the interface and pull it out as a continuous "rope."

-

Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Causality Behind Choices:

-

Sodium Hydroxide: Acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction, which drives the polymerization to completion.

-

Immiscible Solvents: The use of water and a non-polar organic solvent creates the interface where the polymerization is confined.

-

Low Temperature: Room temperature reaction prevents thermal degradation and, crucially, preserves the cis or trans configuration of the diacid chloride monomer.

Solution Polymerization Protocol

Solution polymerization allows for better control over molecular weight and can yield a more homogeneous polymer.

Materials:

-

cis- or trans-Cyclohexane-1,2-dicarbonyl dichloride

-

An aromatic diamine such as 4,4'-oxydianiline (ODA)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

An acid scavenger such as pyridine or triethylamine

Procedure:

-

Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine in the anhydrous polar aprotic solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Monomer Addition: Slowly add the cis- or trans-cyclohexane-1,2-dicarbonyl dichloride to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for a few hours and then let it warm to room temperature, stirring overnight.

-

Precipitation and Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification and Drying: Collect the fibrous polymer by filtration, wash it extensively with water and methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C).

Causality Behind Choices:

-

Anhydrous Conditions: The diacid chloride is highly reactive towards water, so anhydrous solvents are essential to prevent hydrolysis and achieve high molecular weight.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature Control: Maintains the stereochemical integrity of the monomer and controls the reaction rate.

-

Polar Aprotic Solvent: These solvents are required to dissolve both the aromatic diamine and the resulting polyamide.

Characterization and Comparative Data

The distinct molecular architectures of polyamides derived from the cis and trans isomers of this compound lead to measurable differences in their properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Both polymers will show characteristic amide peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹, and N-H bend around 1550 cm⁻¹). Subtle differences in peak positions and shapes may be observed due to variations in hydrogen bonding environments, which are influenced by chain packing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The signals corresponding to the cyclohexane ring protons and carbons will be different for the cis- and trans-derived polymers, reflecting their distinct stereochemistry.

Thermal Properties

The regularity of the polymer chain has a significant impact on its thermal behavior.

| Property | Polymer from trans-Isomer (Expected) | Polymer from cis-Isomer (Expected) | Rationale |

| Glass Transition Temp. (Tg) | Higher | Lower | The linear chains of the trans-polymer pack more efficiently, restricting segmental motion and requiring more energy for the transition to a rubbery state. |

| Melting Temperature (Tm) | Higher, Sharper Peak | Lower, Broader Peak (or absent) | The regular structure of the trans-polymer allows for the formation of well-defined crystalline domains with a higher melting point. The cis-polymer's amorphous nature results in a lower or non-existent Tm. |

| Thermal Stability (TGA) | Higher Decomposition Temp. | Lower Decomposition Temp. | Densely packed crystalline structures are often more resistant to thermal degradation. |

Data inferred from studies on analogous systems, such as those based on 1,4-cyclohexanedicarboxylic acid.[3][5]

Mechanical Properties

Mechanical strength is directly related to intermolecular forces and crystallinity.

| Property | Polymer from trans-Isomer (Expected) | Polymer from cis-Isomer (Expected) | Rationale |

| Tensile Strength & Modulus | Higher | Lower | The higher crystallinity and stronger intermolecular hydrogen bonding in the trans-derived polyamide result in a stiffer and stronger material. |

| Elongation at Break | Lower | Higher | The amorphous nature of the cis-derived polymer allows for greater chain mobility and deformation before failure, leading to higher ductility. |

Conclusion

The stereochemistry of this compound is a powerful tool for tuning the properties of the resulting polyamides. The trans-isomer, with its di-equatorial conformation, promotes the formation of linear, crystalline polymers with enhanced thermal stability and mechanical strength. Conversely, the cis-isomer, with its inherent axial-equatorial "kink," leads to more amorphous materials with lower transition temperatures and greater flexibility. By understanding the fundamental conformational differences between these stereoisomers and employing appropriate low-temperature polymerization techniques to preserve their geometry, researchers can rationally design and synthesize novel polyamides with tailored performance characteristics for a wide range of applications, from high-performance engineering plastics to advanced biomedical materials.

References

-

Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Lee, D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes (Basel), 12(3), 333. Retrieved from [Link]

-

O'Shaughnessy, B. (n.d.). Stereochemical enhancement of polymer properties. ResearchGate. Retrieved from [Link]

-

Lee, D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. ResearchGate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]

-

Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Retrieved from [Link]

-

Kricheldorf, H. R., & Schwarz, G. (n.d.). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. Retrieved from [Link]

-

Lattimer, L., et al. (n.d.). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Baea, B., et al. (2019). The influence of 1,4-cyclohexanedicarboxylic acid on the thermal and mechanical properties of copolyamides. ResearchGate. Retrieved from [Link]

Sources

- 1. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Comparative Hydrolytic Stability of cis- vs trans-Cyclohexane-1,2-dicarbonyl dichloride

Abstract

The stereochemical arrangement of functional groups within a molecule can profoundly influence its reactivity. This technical guide provides a detailed examination of the hydrolytic stability of the geometric isomers of cyclohexane-1,2-dicarbonyl dichloride. We will explore the underlying mechanistic principles that dictate the differential reactivity between the cis- and trans- isomers, with a focus on the role of intramolecular catalysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize diacyl dichlorides as reactive intermediates and for whom a comprehensive understanding of their stability in aqueous environments is paramount. Detailed experimental protocols for quantifying these stability differences are also provided.

Introduction: The Significance of Stereochemistry in Reactivity

Acyl chlorides are highly reactive functional groups, widely employed in organic synthesis as precursors for esters, amides, and other carboxylic acid derivatives. Their utility is intrinsically linked to their susceptibility to nucleophilic attack, most commonly by water in hydrolysis reactions. The general mechanism for acyl chloride hydrolysis is a well-established nucleophilic addition-elimination pathway.[1] However, when two such reactive groups are constrained within a cyclic structure, such as the cyclohexane ring system, their spatial orientation relative to one another can lead to dramatic differences in reaction kinetics.

This guide focuses on cis- and trans-cyclohexane-1,2-dicarbonyl dichloride, two isomers where the only difference is the stereochemical arrangement of the two acyl chloride moieties. This seemingly subtle variation has profound implications for their respective hydrolytic stabilities. Understanding these differences is crucial for controlling reaction outcomes, designing stable drug delivery systems, and developing robust synthetic methodologies.

Mechanistic Insights: Intramolecular Catalysis as the Differentiating Factor

The core of the difference in hydrolytic stability between the cis- and trans- isomers lies in the principle of intramolecular catalysis , also known as anchimeric assistance or neighboring group participation.[2][3][4] This phenomenon occurs when a functional group within the reacting molecule itself acts as a catalyst for the reaction, leading to a significant rate enhancement compared to a similar reaction proceeding without such assistance.

The Hydrolysis Pathway of trans-Cyclohexane-1,2-dicarbonyl dichloride

In the trans-isomer, the two acyl chloride groups are positioned on opposite faces of the cyclohexane ring. In its most stable diequatorial conformation, the two functional groups are spatially distant from one another.[5][6] Consequently, the hydrolysis of each acyl chloride group proceeds independently via the standard bimolecular nucleophilic addition-elimination mechanism, with water acting as the external nucleophile. The reaction at one center does not influence the reaction at the other.

The Accelerated Hydrolysis of cis-Cyclohexane-1,2-dicarbonyl dichloride

For the cis-isomer, the two acyl chloride groups are situated on the same face of the cyclohexane ring. This proximity allows for a unique intramolecular pathway for the hydrolysis of the first acyl chloride group. The initial hydrolysis of one acyl chloride group to a carboxylic acid creates a neighboring nucleophile. This newly formed carboxylic acid group is perfectly positioned to act as an intramolecular catalyst for the hydrolysis of the second acyl chloride.

This intramolecular catalysis proceeds through the formation of a cyclic intermediate, specifically the cis-cyclohexane-1,2-dicarboxylic anhydride.[7][8] This process is significantly faster than the intermolecular attack by water for several reasons:

-

Proximity Effect: The reacting groups are held in close proximity, increasing the effective concentration of the nucleophile at the reaction center.

-

Favorable Entropy: The intramolecular reaction has a much lower entropic barrier compared to a bimolecular reaction that requires two separate molecules to collide in the correct orientation.

Studies on similar systems, such as the hydrolysis of N-alkylated monoamides of norbornene-2,3-dicarboxylic acid and N-dimethylaminomaleamic acid, have demonstrated that the cis-isomers hydrolyze significantly faster than their trans counterparts due to this intramolecular carboxyl group catalysis.[9][10]

The following diagram illustrates the proposed divergent hydrolysis mechanisms:

Caption: Divergent Hydrolysis Pathways for cis- and trans-Isomers.

Synthesis of Precursor Molecules

A comparative study requires the synthesis of both cis- and trans-cyclohexane-1,2-dicarbonyl dichloride. This is typically achieved from their corresponding dicarboxylic acids.

-

cis-Cyclohexane-1,2-dicarboxylic acid can be synthesized via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by hydrogenation and hydrolysis of the resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride.[11]

-

trans-Cyclohexane-1,2-dicarboxylic acid can be prepared through various methods, including the resolution of the racemic mixture.[12]

The conversion of the dicarboxylic acids to the corresponding diacyl dichlorides is readily accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Experimental Protocols for Comparative Hydrolysis Studies

To quantitatively assess the differential hydrolytic stability, two robust analytical techniques are recommended: pH-stat titration and real-time Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The following diagram outlines the general workflow for the comparative hydrolysis study:

Caption: Experimental Workflow for Comparative Hydrolysis Study.

Protocol 1: pH-Stat Titration

This method monitors the hydrolysis reaction by measuring the rate of release of hydrochloric acid (HCl). A pH-stat titrator maintains a constant pH in the reaction vessel by automatically adding a standardized base to neutralize the acid produced. The rate of base addition is directly proportional to the rate of hydrolysis.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode with standard buffer solutions.

-

Reaction Setup:

-

Place a known volume of purified water (or a suitable buffer solution) in a thermostatted reaction vessel.

-

Set the pH-stat to the desired pH (e.g., 7.0).[13]

-

Allow the system to equilibrate to the target temperature (e.g., 25 °C).

-

-

Initiation of Reaction:

-

Prepare a stock solution of the diacyl dichloride (cis or trans) in a dry, inert solvent (e.g., dioxane or acetonitrile).

-

Inject a small, precise volume of the diacyl dichloride stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis.

-

-

Data Acquisition:

-

The pH-stat will begin titrating with a standardized solution of sodium hydroxide (NaOH) to maintain the set pH.

-

Record the volume of NaOH added as a function of time. The rate of hydrolysis is determined from the slope of this curve.[14]

-

-

Data Analysis:

-

The rate of hydrolysis can be calculated from the rate of titrant addition.

-

By performing the experiment under pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant), the rate constant (k) for the hydrolysis can be determined.

-

Protocol 2: Real-Time NMR Spectroscopy

NMR spectroscopy allows for the direct, non-invasive monitoring of the concentrations of reactants, intermediates, and products over time.[15][16][17]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the diacyl dichloride (cis or trans) in a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

-

-

Reaction Initiation:

-

Inject a precise amount of D₂O into the NMR tube and mix rapidly.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Acquisition:

-

Monitor the disappearance of the signals corresponding to the diacyl dichloride and the appearance of signals for the dicarboxylic acid product.

-

The formation of the cyclic anhydride intermediate in the case of the cis-isomer may also be observable.

-

-

Data Analysis:

-

Integrate the characteristic peaks for the reactant and product(s) in each spectrum.

-

Plot the concentration of the starting material versus time. The rate constant (k) can be determined by fitting this data to the appropriate integrated rate law.

-

Expected Results and Data Presentation

The hydrolysis of cis-cyclohexane-1,2-dicarbonyl dichloride is expected to proceed significantly faster than that of the trans-isomer due to intramolecular catalysis. The quantitative data obtained from the experiments described above can be summarized in a table for clear comparison.

Table 1: Hypothetical Comparative Hydrolysis Rate Constants at 25 °C

| Isomer | Method | Rate Constant, k (s⁻¹) | Relative Rate (kisomer / ktrans) |

| trans-Cyclohexane-1,2-dicarbonyl dichloride | pH-Stat | ktrans | 1.0 |

| cis-Cyclohexane-1,2-dicarbonyl dichloride | pH-Stat | kcis | > 1.0 |

| trans-Cyclohexane-1,2-dicarbonyl dichloride | NMR | k'trans | 1.0 |

| cis-Cyclohexane-1,2-dicarbonyl dichloride | NMR | k'cis | > 1.0 |

Conclusion and Implications

The stereochemical relationship between the two acyl chloride groups in this compound is a critical determinant of its hydrolytic stability. The cis-isomer, due to the spatial proximity of its functional groups, is primed for rapid hydrolysis via an intramolecularly catalyzed pathway involving a cyclic anhydride intermediate. In contrast, the trans-isomer, with its spatially distant reactive centers, undergoes a slower, standard bimolecular hydrolysis.

For researchers and professionals in drug development and materials science, this differential stability has significant practical implications:

-

Synthetic Strategy: When using these compounds as bifunctional cross-linkers or synthetic intermediates, the choice of isomer will dictate the required reaction conditions (e.g., anhydrous vs. aqueous) and the potential for side reactions.

-

Prodrug Design: If such a moiety were to be incorporated into a prodrug, the cis-isomer would be expected to release the active compound much more rapidly in an aqueous physiological environment.

-

Material Science: In the synthesis of polymers, the hydrolytic stability of the monomer units will influence the degradation profile and lifespan of the resulting material.

By understanding the fundamental mechanistic principles that govern the reactivity of these isomers, scientists can make more informed decisions in their experimental design, leading to more efficient syntheses and the development of more effective and stable chemical entities.

References

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]

-

cis-cyclohexane-1,2-dicarboxylic anhydride. (n.d.). NIST WebBook. Retrieved from [Link]

-

(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. (n.d.). PubChem. Retrieved from [Link]

-

Anchimeric Assistance. (n.d.). Dalal Institute. Retrieved from [Link]

- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014). Google Patents.

-

Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclohexane, 1,2-dichloro-, cis. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Structural effects on reactivity in intramolecular catalysis. The hydrolysis of N-alkylated monoamides derived from norbornene-2,3-dicarboxylic acid. (2008). ResearchGate. Retrieved from [Link]

-

Neighboring Group Participation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Stability of succinylcholine chloride injection. (1990). PubMed. Retrieved from [Link]

-

What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Theory of pH-stat titration. (2003). ResearchGate. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. (2021). MDPI. Retrieved from [Link]

-

Anchimeric Assistance. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes. (1987). PubMed. Retrieved from [Link]

-

Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013). YouTube. Retrieved from [Link]

- Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. (1957). Google Patents.

-

Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. (2020). PMC. Retrieved from [Link]

-

Intramolecular Catalysis. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. (2012). PMC. Retrieved from [Link]

- Stable pharmaceutical compositions of succinylcholine chloride. (n.d.). Google Patents.

-

The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2019). ResearchGate. Retrieved from [Link]

-

stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. Retrieved from [Link]

- Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. (1993). Google Patents.

-

Theory of pH-stat titration. (2003). PubMed. Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. (n.d.). EPA. Retrieved from [Link]

-

Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. (1968). PubMed. Retrieved from [Link]

-

Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). (2014). ResearchGate. Retrieved from [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism. (2020). YouTube. Retrieved from [Link]

-

The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2023). OpenStax. Retrieved from [Link]

-

Stability of Succinylcholine Chloride Injection at Ambient Temperature and 4 Deg C in Polypropylene Syringes. (1993). ResearchGate. Retrieved from [Link]

-

Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009). NIST. Retrieved from [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Retrieved from [Link]

-

Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. Retrieved from [Link]

-

Relative Stability of cis- and trans-Hydrindanones. (2013). PMC. Retrieved from [Link]

-

Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. (1975). ResearchGate. Retrieved from [Link]

-

Neighboring Group Participation. (n.d.). Scribd. Retrieved from [Link]

-

Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. (2020). ResearchGate. Retrieved from [Link]

-

Stability of succinylcholine chloride injection at ambient temperature and 4 deg C in polypropylene syringes. (1993). PubMed. Retrieved from [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). SlideShare. Retrieved from [Link]

-

Real-Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies. (2019). NIH. Retrieved from [Link]

-

Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006). oc-praktikum.de. Retrieved from [Link]

-

Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. (2021). Recent. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 7. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 12. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis - Magritek [magritek.com]

- 16. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Cyclohexane-1,2-dicarbonyl dichloride in organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexane-1,2-dicarbonyl Dichloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Nuances of a Bifunctional Reagent

To the researchers, chemists, and pharmaceutical development professionals who handle highly reactive intermediates, the choice of solvent is never a trivial matter. It is a decision that dictates reaction kinetics, impurity profiles, and ultimately, the success of a synthetic campaign. This compound, a bifunctional acylating agent, presents a particularly compelling case. Its dual reactive centers and stereoisomeric possibilities (cis and trans) demand a sophisticated understanding of its solution behavior. This guide moves beyond simple solubility charts to provide a deeper, mechanistic understanding of how this compound interacts with its environment. We will explore the critical interplay between true physical dissolution and chemical reaction, offering a predictive framework for solvent selection that prioritizes stability, miscibility, and safety.

Molecular Architecture and Intrinsic Properties

This compound is characterized by a non-aromatic, puckered cyclohexane ring functionalized with two adjacent carbonyl chloride groups. The presence of two stereocenters at carbons 1 and 2 means the molecule can exist as cis and trans diastereomers, which may have subtly different physical properties.

The key to its solubility lies in its structural features:

-

The Cyclohexane Backbone: This hydrocarbon scaffold is nonpolar and lipophilic, favoring interactions with solvents that have significant nonpolar character.

-

The Diacyl Chloride Moieties (-COCl): These functional groups are the molecule's reactive centers. The carbon-oxygen and carbon-chlorine bonds are highly polarized due to the high electronegativity of oxygen and chlorine. This creates strong dipole moments, making these regions of the molecule electrophilic and capable of interacting with polar solvents.

This duality—a nonpolar frame with highly polar, reactive groups—is central to its solubility profile. The molecule is not simply "polar" or "nonpolar"; it is amphiphilic in a functional sense.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₁₀Cl₂O₂ | |

| Molecular Weight | 209.07 g/mol | [1] |

| Exact Mass | 208.0057849 Da | [1][2] |

| Density | ~1.317 g/cm³ | [2] |

| Boiling Point | ~258.9 °C | [2] |

| Flash Point | ~119.4 °C | [2] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| XLogP3 | 2.3 - 2.8 | [1][2] |

Note: Some properties are calculated and may vary between isomers. The XLogP3 value, a measure of lipophilicity, is significantly greater than zero, confirming that the molecule has substantial nonpolar character and will favor dissolution in organic media over water.[1][2]

The Core Principle: Reactivity Precedes Solubility

For acyl halides, the most critical consideration is not "what will it dissolve in?" but rather, "what will it not react with?" [3]. The extreme electrophilicity of the carbonyl carbon makes it a target for any nucleophilic species. This reactivity is the primary filter for solvent selection.

Reactive Solvent Classes (To Be Avoided for Stable Solutions)

These solvents should not be considered for creating stable stock solutions or for use as inert reaction media, as they will readily and often violently react with the solute.

-

Protic Solvents:

-

Water: this compound does not dissolve in water; it undergoes rapid, often violent, hydrolysis to form cyclohexane-1,2-dicarboxylic acid and hydrochloric acid fumes.[3][4] This reaction is irreversible and exothermic.

-

Alcohols (Methanol, Ethanol, etc.): Alcohols are strong nucleophiles that will attack the carbonyl carbons to form the corresponding esters. This process, alcoholysis, is typically rapid.

-

Primary and Secondary Amines: These are highly nucleophilic and will react to form amides.

-

Inert Solvent Classes (Candidates for True Solubility)

For a solvent to be considered "inert," it must lack nucleophilic functional groups. These are the only solvents in which the true physical solubility of the compound can be practically assessed and utilized. They are broadly categorized as nonpolar and polar aprotic solvents.

Predictive Solubility in Common Inert Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility in inert solvents.[5] We must consider the solvent's polarity, dipole moment, and its ability to engage in van der Waals forces or dipole-dipole interactions.

Table 2: Predicted Solubility and Interaction Profile of this compound in Inert Organic Solvents

| Solvent Class | Example Solvents | Dominant Interaction | Predicted Solubility | Rationale & Scientific Insight |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Van der Waals forces | Medium to High | The nonpolar cyclohexane backbone of the solute has a strong affinity for these purely nonpolar solvents.[5][6] The polar acyl chloride groups may limit infinite miscibility, but high solubility is expected. |

| Nonpolar Aromatic | Benzene, Toluene | Van der Waals, π-stacking | High | Aromatic solvents are excellent for dissolving compounds with both nonpolar and polarizable features. The π-system of the solvent can interact favorably with the dipoles of the C=O and C-Cl bonds. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Dipole-dipole, Van der Waals | High | These solvents are mainstays for reactions involving acyl chlorides. Their moderate polarity and ability to engage in dipole-dipole interactions effectively solvate the polar functional groups, while their organic nature handles the hydrocarbon backbone.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Dipole-dipole | High | Ethers are excellent polar aprotic solvents. The lone pairs on the ether oxygen can effectively solvate the electrophilic carbonyl carbons without being nucleophilic enough to react under standard conditions. THF is often a solvent of choice.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Dipole-dipole | High | Similar to ethers, ketones provide a strong dipole to solvate the acyl chloride groups.[7] However, one must be cautious, as enolizable ketones could potentially react under basic conditions, though they are generally considered suitable inert solvents. |

| Esters | Ethyl Acetate | Dipole-dipole | High | Ethyl acetate offers a balance of polarity and nonpolar character, making it a versatile and effective solvent for a wide range of organic compounds, including this one. |

| Highly Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole | Medium to High | While these solvents can dissolve the compound, caution is advised. Trace water in hygroscopic solvents like DMF and DMSO can lead to slow hydrolysis. Acetonitrile is generally a safe and effective choice. |

Experimental Workflow for Solubility Determination

To establish a quantitative measure of solubility in a chosen inert solvent (e.g., Dichloromethane), a gravimetric method provides a reliable, self-validating protocol.

Mandatory Safety Precautions

-

All manipulations must be performed in a certified chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9]

-

This compound and its precursors are corrosive and react with moisture, releasing HCl gas.[9][10] Handle under an inert atmosphere (Nitrogen or Argon) where possible.

Step-by-Step Protocol

-

Preparation: Add a known volume (e.g., 10.0 mL) of the chosen anhydrous solvent to a clean, dry, sealable vial equipped with a magnetic stir bar.

-

Incremental Addition: Begin stirring the solvent. Add small, pre-weighed portions of this compound to the vial.

-

Observation: After each addition, seal the vial and allow it to stir for 5-10 minutes. Observe carefully for complete dissolution.

-

Saturation Point: Continue adding the solute until a small amount of solid material no longer dissolves, indicating that the solution is saturated.

-

Equilibration: Allow the sealed, saturated solution to stir at a constant, recorded temperature (e.g., 25 °C) for at least one hour to ensure equilibrium is reached.

-

Isolation of Saturated Solution: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid (e.g., 5.0 mL) using a volumetric pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Gravimetric Analysis: Once the solute is completely dry, weigh the flask. The difference between the final and initial mass of the flask is the mass of the dissolved this compound.

-

Calculation: Express the solubility in g/100 mL or mol/L.

Caption: Fig 2. Decision workflow for appropriate solvent selection.

Conclusion

The solubility of this compound is governed not by simple physical dissolution alone, but by a crucial preliminary screen for chemical reactivity. Only inert, aprotic solvents are suitable for creating stable solutions. Within this class, a high degree of solubility is predicted across a range of polar aprotic (DCM, THF, Ethyl Acetate) and nonpolar (Toluene, Hexane) solvents, driven by the molecule's combined lipophilic backbone and highly polar functional groups. For any critical application, especially in pharmaceutical development where solvent impurities can be incorporated into the final product, the predictive guidance in this document should be confirmed with the empirical protocol provided. This ensures a scientifically sound, safe, and effective approach to handling this versatile and reactive intermediate.

References

-

Organic Syntheses Procedure. Cyclohexane, 1,2-dichloro-, cis. Available at: [Link]

-

Cheméo. Chemical Properties of Cyclohexane, 1,2-dichloro- (CAS 1121-21-7). Available at: [Link]

-

Chemistry LibreTexts. Properties of Acyl Halides. Available at: [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]

-

PubChem. (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. Available at: [Link]

-

Pearson. In which solvent would cyclohexane have the lowest solubility: 1-pentanol, diethyl ether, ethanol, or hexane?. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexane. Available at: [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

Sources

- 1. (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride | C8H10Cl2O2 | CID 12501622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. In which solvent would cyclohexane have the lowest solubility: 1-... | Study Prep in Pearson+ [pearson.com]

- 6. carlroth.com [carlroth.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

Cyclohexane-1,2-dicarbonyl dichloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Cyclohexane-1,2-dicarbonyl dichloride

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. As a di-acyl chloride, this compound is a highly reactive and hazardous chemical intermediate. The protocols and safety information outlined herein are synthesized from established best practices for acyl chlorides and related chemical structures, intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with two carbonyl chloride functional groups. It exists as different stereoisomers, such as cis and trans configurations, which may have slightly different physical properties but share the same fundamental chemical reactivity and associated hazards.

The primary utility of this compound in research and development lies in its function as a bifunctional acylating agent, enabling the synthesis of various complex molecules, including polymers and pharmaceutical intermediates.[1] Its high reactivity, however, necessitates stringent safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀Cl₂O₂ | [2][3] |

| Molecular Weight | 209.07 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid (presumed) | [1] |

| Boiling Point | ~258.9 °C | [3] |

| Density | ~1.317 g/cm³ | [3] |

| Flash Point | ~119.4 °C | [3] |

| Synonyms | 1,2-Cyclohexanedicarbonyl dichloride, Phthaloyl chloride (hexahydro) | [2][3] |

| Common CAS Numbers | 33209-25-5 ((1R,2R)-trans), 46021-27-6 ((1S,2S)-trans), 34684-19-0 (isomer unspecified) | [2][3][4] |

Section 2: Hazard Identification and Risk Assessment

A comprehensive, peer-reviewed toxicological profile for this compound is not widely available. Therefore, a robust risk assessment must be conducted by extrapolating from the well-documented hazards of its core chemical functionalities: the acyl chloride group and the cyclohexane backbone .

Primary Hazard: Extreme Reactivity with Nucleophiles

The dominant hazard associated with all acyl chlorides is their violent and exothermic reaction with nucleophilic substances, most notably water.[5][6]

-

Mechanism of Hazard : The electrophilic carbonyl carbons are highly susceptible to nucleophilic attack. This reactivity, combined with the chloride ion being an excellent leaving group, drives rapid hydrolysis.

-

Reaction with Water : Contact with water, including ambient humidity, results in a rapid decomposition reaction to form cyclohexane-1,2-dicarboxylic acid and corrosive hydrogen chloride (HCl) gas .[6][7] This reaction is vigorous and can lead to a dangerous evolution of heat and toxic fumes.

-

Incompatible Materials : A violent reaction will also occur with alcohols, amines, strong bases, and strong oxidizing agents.[5][7]

Health Hazards

Corrosivity and Acute Effects : Based on data for analogous compounds like acetyl chloride and cyclohexanecarbonyl chloride, this compound is presumed to cause severe skin burns and serious eye damage.[5][8]

-

Skin Contact : Causes severe irritation, pain, redness, and chemical burns.[5][6] Prolonged contact can lead to tissue destruction.

-

Eye Contact : Can cause severe burns, pain, and potentially permanent eye damage or blindness.[5][9] Immediate and thorough irrigation is critical.

-

Inhalation : Inhaling the vapor or the HCl gas produced upon contact with moisture can severely irritate the nose, throat, and respiratory tract, causing coughing, sore throat, shortness of breath, and a burning sensation.[5][6] High concentrations can lead to pulmonary edema (fluid buildup in the lungs), a delayed-onset medical emergency.[5]

Systemic and Other Effects :

-

Ingestion : Harmful if swallowed.[3] Causes severe corrosive damage to the mouth, throat, and gastrointestinal tract.[9]

-

Central Nervous System (CNS) : The cyclohexane moiety suggests a potential for CNS effects such as dizziness, drowsiness, and headache with significant inhalation exposure, similar to cyclohexane itself.[10][11]

Flammability Hazards

While the compound itself has a relatively high flash point, the cyclohexane component is highly flammable.[10][11] Vapors may be heavier than air and can travel to an ignition source.[6] Fire involving this compound will produce highly toxic and corrosive decomposition products, including hydrogen chloride, phosgene, and carbon oxides.[6]

Anticipated GHS Classification

| Hazard Class | Hazard Statement | Basis of Assessment |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | Analogy to acetyl chloride and cyclohexanecarbonyl chloride[5][8] |

| Eye Damage | H318: Causes serious eye damage | Analogy to acetyl chloride and cyclohexanecarbonyl chloride[5][8] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Inherent property of acyl chlorides and their decomposition products[5][6] |

| STOT - Single Exposure | H336: May cause drowsiness or dizziness | Contribution from the cyclohexane moiety[10][11] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of control measures is to prevent any contact with the chemical and to rigorously exclude moisture from all operations.

Engineering Controls

-

Chemical Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable.

-

Inert Atmosphere : To prevent degradation and the release of HCl gas, manipulations such as transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Ventilation : Ensure general laboratory ventilation is sufficient to dilute any fugitive emissions.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

-

Hand Protection : Wear chemical-resistant gloves. Double-gloving is recommended. Suitable materials include nitrile or neoprene.[7] Check glove manufacturer's data for compatibility. Causality: Acyl chlorides will attack and degrade many common glove materials, including latex, leading to rapid failure. Always inspect gloves before use.

-

Eye and Face Protection : Wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards and a full-face shield.[9][13] Causality: Goggles protect against splashes reaching the eyes, while the face shield protects the entire face from corrosive splashes and thermal energy from a reactive event.

-

Body Protection : A flame-resistant laboratory coat is required. An apron made of a chemically inert material (e.g., neoprene) should be worn over the lab coat for larger-scale operations.[6]

-

Respiratory Protection : Respiratory protection is generally not required when working within a properly functioning fume hood. However, for emergency situations like a large spill, a NIOSH-approved full-face respirator with an acid gas cartridge is necessary.[9]

Caption: PPE Donning and Doffing Sequence.

Section 4: Safe Handling and Storage Protocols

Experimental Handling Protocol

-

Preparation : Before starting, ensure the fume hood is clean and free of clutter. Verify the location of the nearest emergency shower, eyewash station, and spill kit.

-

Inerting : Purge glassware with an inert gas (nitrogen or argon) to remove air and moisture.[12]

-

Transfer : Use syringes or cannulas for liquid transfers under a positive pressure of inert gas. If pouring, use a funnel and perform the action deep within the fume hood to contain any splashes or fumes.

-

Grounding : For transfers between metal containers, ensure both containers are grounded and bonded to prevent static discharge, which could be an ignition source.[13][14]

-

Reactions : When adding the acyl chloride to a reaction mixture, do so slowly and in a controlled manner, preferably to a cooled solution, to manage the exothermic nature of the reaction.

Storage Requirements

Proper storage is critical to maintain chemical stability and prevent hazardous situations.

-

Conditions : Store in a cool, dry, well-ventilated, and secured area designated for corrosive and water-reactive materials.[7][13]

-

Moisture Exclusion : The container must be tightly sealed to prevent moisture ingress. Consider using desiccants in the storage cabinet and sealing container threads with paraffin film for long-term storage.[6]

-

Incompatibilities : Segregate from all incompatible materials, especially water, alcohols, bases, oxidizing agents, and amines.[7][9] Store away from heat and ignition sources.[13]

-

Container : Store in the original container or one made of compatible material (e.g., glass with a corrosion-resistant cap). Place the primary container within compatible secondary containment to control potential leaks.

Section 5: Emergency Procedures

In all cases of exposure or significant spills, seek immediate medical attention. [6]

Spill Response

The immediate response to a spill is critical to mitigate harm.

Caption: Decision workflow for spill response.

Detailed Spill Cleanup Protocol:

-

Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.

-

Control Vapors : If possible and safe, close the fume hood sash.

-

Absorb : Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[5] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [5]

-

Collect : Once fully absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[13]

-

Decontaminate : Cautiously neutralize the spill area with a weak base, such as a slurry of sodium bicarbonate. Test the pH to ensure neutralization.

-

Ventilate : Allow the area to ventilate thoroughly before resuming normal work.

First Aid Measures

Speed is essential. All first aid should be administered while awaiting professional medical assistance.

| Exposure Route | First Aid Protocol | Critical Causality |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5][6] | The goal is to physically remove the corrosive chemical as quickly as possible to limit tissue damage. |

| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if possible.[5] | Immediate and prolonged irrigation is the only effective way to prevent permanent eye damage. |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Keep the person warm and at rest.[6] | Removing the person from the corrosive atmosphere is paramount. Pulmonary edema can be delayed, so medical observation is vital.[5] |

| Ingestion | DO NOT INDUCE VOMITING. [12] Have the victim rinse their mouth with water. If conscious, they may drink a small amount of water. | Vomiting will re-expose the esophagus and mouth to the corrosive material, causing further damage. |

Fire Fighting

-

Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[14]

-

Unsuitable Media : DO NOT USE WATER. [5][6] The violent reaction will spread the material and generate large amounts of corrosive HCl gas, worsening the situation.

-

Protective Actions : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers to prevent them from rupturing.[14]

Section 6: Waste Management and Disposal

This compound and materials contaminated with it are considered hazardous waste.

Deactivation/Quenching Protocol (for small residual amounts)

This procedure must be performed by trained personnel in a chemical fume hood.

-

Prepare a stirred solution of sodium bicarbonate or a 1:1 mixture of sodium carbonate and calcium hydroxide in a flask, cooled in an ice bath.

-

Very slowly, add the waste acyl chloride dropwise to the basic solution. The rate of addition should be controlled to manage the vigorous gas evolution (CO₂) and heat generation.

-

Allow the mixture to stir until the reaction subsides.

-

Check the pH of the aqueous layer to ensure it is neutral or slightly basic before disposing of it as aqueous waste, following institutional guidelines.

Container Disposal

Empty containers must be handled as hazardous waste. They can be decontaminated by carefully rinsing them three times with an inert solvent (e.g., toluene or hexane), with the rinsate collected as hazardous waste. After decontamination and removal of labels, the container may be disposed of according to institutional policy.[15]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from nj.gov. Link

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. Link

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. Link

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride. Retrieved from fishersci.com. Link

-

CymitQuimica. (n.d.). CAS 2719-27-9: Cyclohexanecarbonyl chloride. Retrieved from cymitquimica.com. Link

-

International Chemical Safety Cards (ICSC). (2018). ICSC 0210: Acetyl Chloride. Retrieved from inchem.org. Link

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric acid. Retrieved from fishersci.com. Link

-

Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Cyclohexane. Retrieved from pentachemicals.eu. Link

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from chemos.de. Link

-

MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from sigmaaldrich.com. Link

-

PubChem. (n.d.). (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. Link

-

ECHEMI. (n.d.). 34684-19-0, cyclohexane-1,2-dicarbonyl chloride Formula. Retrieved from echemi.com. Link

-

MOLBASE. (n.d.). (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride|46021-27-6. Retrieved from molbase.com. Link

-

TCI Chemicals. (2025). Safety Data Sheet: Cyclohexanecarbonyl Chloride. Retrieved from tcichemicals.com. Link

-

UK Health Security Agency. (n.d.). Cyclohexane - Incident management. Retrieved from gov.uk. Link

-

Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from hesperian.org. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclohexanecarbonyl chloride. Retrieved from fishersci.com. Link

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. Link

Sources

- 1. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 2. (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride | C8H10Cl2O2 | CID 12501622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride|46021-27-6 - MOLBASE Encyclopedia [m.molbase.com]

- 5. nj.gov [nj.gov]

- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. nj.gov [nj.gov]

- 15. vumc.org [vumc.org]

Methodological & Application

Application Notes & Protocols: Cyclohexane-1,2-dicarbonyl Dichloride as a Monomer for the Synthesis of Novel Heat-Resistant Polymers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of cyclohexane-1,2-dicarbonyl dichloride as a monomer for the synthesis of heat-resistant polymers. While specific literature on this monomer is nascent, this guide synthesizes established principles of polymer chemistry, drawing parallels from analogous alicyclic and aromatic systems to provide robust protocols and theoretical grounding. We will explore the synthesis of the monomer, its polymerization into polyamides and polyesters, and detailed protocols for the characterization of these novel materials. The inclusion of an alicyclic cyclohexane ring into the polymer backbone is a key design element aimed at enhancing thermal stability and modifying mechanical properties.

Introduction: The Rationale for Alicyclic Monomers in High-Performance Polymers